molecular formula C17H17BrO B1293208 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-33-8

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1293208
M. Wt: 317.2 g/mol
InChI Key: CGPLCVDGDPGJCC-UHFFFAOYSA-N
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Description

The compound 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a brominated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related brominated aromatic compounds and their synthesis, properties, and reactions are extensively studied. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the characteristics of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . Another example includes the total synthesis of a naturally occurring brominated compound starting from a brominated methoxyphenyl methanol . These methods suggest that similar palladium-catalyzed coupling reactions could potentially be applied to synthesize 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using techniques such as single crystal X-ray structure analysis . The optical properties, such as absorption and photoluminescence, are also important characteristics that can be analyzed in relation to the molecular structure . These techniques could be used to analyze the molecular structure of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.

Chemical Reactions Analysis

Brominated aromatic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement . The bromination of dimethylphenols can lead to a variety of products depending on the reaction conditions . These reactions are complex and can include pathways such as dealkylation or rearrangement. The reactivity of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in similar reactions would be an interesting area of study.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as solubility, vapor pressure, and log K(ow), are crucial for understanding their behavior in different environments . Phase transfer catalyzed polymerization is another aspect that can be used to synthesize polymers with well-defined molecular weights from brominated phenols . These properties and reactions provide a basis for predicting the behavior of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in various conditions.

Scientific Research Applications

Metabolism and Detection in Biological Systems

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone and its analogs have been subjects of study for their metabolism in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological effects. For example, the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been extensively studied in rats. These studies identified various metabolites through processes like deamination, reduction, oxidation, and acetylation, indicating complex metabolic pathways (Kanamori et al., 2002; Carmo et al., 2004).

Antiprotozoal Activity

Certain derivatives of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone have demonstrated significant antiprotozoal activity, suggesting potential applications in treating infections caused by protozoan parasites. For instance, propenamine derivatives showed remarkable activity against Trypanosoma cruzi infection in mice, highlighting their potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).

Toxicity and Environmental Impact

The toxicity and environmental impact of brominated compounds, including analogs of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone, have been studied to understand their effects on human health and ecosystems. For example, brominated flame retardants have been identified as developmental neurotoxicants, raising concerns about their widespread use and increasing levels in the environment (Eriksson et al., 2001).

Chemical Synthesis and Medicinal Chemistry

The chemical synthesis of related compounds and their medicinal properties have been explored in various studies. This includes the synthesis of derivatives and their evaluation for anticonvulsant activity, demonstrating the potential of these compounds in developing new medications (Luszczki et al., 2012).

Mutagenic and Immunomodulatory Effects

Research has also delved into the mutagenic and immunomodulatory effects of methylphenol derivatives, which are structurally related to 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone. These studies aim to understand the potential health risks associated with exposure to these chemicals, contributing to safety regulations and risk assessments (Yamano et al., 2007).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLCVDGDPGJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644732
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898753-33-8
Record name 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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